molecular formula C11H20N2O2 B13229690 N-{2-[(2-methyloxolan-3-yl)amino]ethyl}cyclopropanecarboxamide

N-{2-[(2-methyloxolan-3-yl)amino]ethyl}cyclopropanecarboxamide

Cat. No.: B13229690
M. Wt: 212.29 g/mol
InChI Key: JQFYMQXFCYOENJ-UHFFFAOYSA-N
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Description

N-{2-[(2-Methyloxolan-3-yl)amino]ethyl}cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative characterized by a cyclopropane ring linked to an ethylamino group substituted with a 2-methyloxolane (tetrahydrofuran derivative) moiety.

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

N-[2-[(2-methyloxolan-3-yl)amino]ethyl]cyclopropanecarboxamide

InChI

InChI=1S/C11H20N2O2/c1-8-10(4-7-15-8)12-5-6-13-11(14)9-2-3-9/h8-10,12H,2-7H2,1H3,(H,13,14)

InChI Key

JQFYMQXFCYOENJ-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)NCCNC(=O)C2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-methyloxolan-3-yl)amino]ethyl}cyclopropanecarboxamide involves multiple steps. One common method includes the reaction of 2-methyloxolan-3-ylamine with ethyl cyclopropanecarboxylate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification using column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-methyloxolan-3-yl)amino]ethyl}cyclopropanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted cyclopropanecarboxamide derivatives.

Scientific Research Applications

N-{2-[(2-methyloxolan-3-yl)amino]ethyl}cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(2-methyloxolan-3-yl)amino]ethyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Cyclopropanecarboxamide Derivatives

Structural and Functional Analogues

N-[4-[[4-(4-Methylpiperazin-1-yl)-6-[(5-Methyl-1H-Pyrazol-3-yl)Amino]Pyrimidin-2-yl]Sulfanyl]Phenyl]Cyclopropanecarboxamide (Tozasertib Lactate)
  • Structure : Cyclopropanecarboxamide linked to a pyrimidine-thiophenyl group with methylpiperazine and methylpyrazole substituents.
  • Activity : Antineoplastic agent (MK-0457/VX-680), inhibits Aurora kinases in cancer therapy .
  • Key Differences :
    • The target compound lacks the pyrimidine-thiophenyl scaffold but shares the cyclopropanecarboxamide core.
    • Tozasertib’s bulky aromatic substituents enhance kinase binding, whereas the oxolane group in the target compound may improve solubility or CNS penetration.
N-[(2-Chloro-6-Methylquinolin-3-yl)Methyl]-N-(Furan-2-ylMethyl)Cyclopropanecarboxamide
  • Structure: Cyclopropanecarboxamide with quinoline and furanmethyl substituents.
  • Key Differences: The quinoline and furan groups introduce aromatic π-stacking interactions, absent in the target compound’s oxolane. The chloro and methyl groups on quinoline may increase lipophilicity compared to the polar oxolane.
N-[2-(1H-Indol-3-yl)Ethyl]Cyclopropanecarboxamide
  • Structure : Cyclopropanecarboxamide linked to an indole-ethyl group.
  • Activity: Potential CNS activity (indole is a serotonin precursor) .
  • Key Differences :
    • Indole’s aromaticity and hydrogen-bonding capacity contrast with the oxolane’s ether oxygen, which may alter blood-brain barrier penetration.
N-(1-Ethyl-1,4-Diphenylbut-3-Enyl)Cyclopropanecarboxamide
  • Structure : Cyclopropanecarboxamide with a diphenylbutenyl substituent.
  • Activity: Unknown, but lipophilic diphenyl groups suggest membrane interaction or receptor binding .
  • Key Differences :
    • The extended hydrophobic chain could reduce solubility compared to the oxolane-containing target compound.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight Key Substituents LogP (Predicted) Solubility Pharmacokinetic Notes
Target Compound ~240.3* 2-Methyloxolane, ethylamino ~1.2 Moderate Enhanced CNS uptake due to oxolane
Tozasertib Lactate 464.59 (base) Pyrimidine-thiophenyl ~2.8 Low High protein binding
Quinoline-Furan Derivative ~385.8* Quinoline, furan ~3.5 Low Likely hepatically metabolized
Indole Derivative 228.29 Indole-ethyl ~2.0 Moderate Serotonergic activity likely

*Estimated based on structural analogs.

Biological Activity

N-{2-[(2-methyloxolan-3-yl)amino]ethyl}cyclopropanecarboxamide is a compound of interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, examining its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C10_{10}H17_{17}N1_{1}O2_{2}
  • Molecular Weight : 183.25 g/mol

Structural Features

The compound contains a cyclopropane ring, which is known for its strain and reactivity, potentially influencing its biological interactions. The presence of the methyloxolane moiety may enhance solubility and bioavailability.

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Compounds containing cyclopropane rings have been shown to possess antimicrobial properties, possibly through interference with bacterial cell wall synthesis or function.
  • Antitumor Activity : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as chemotherapeutic agents.
  • Neuroprotective Effects : Certain analogs may modulate neurotransmitter systems, offering protective effects in neurodegenerative diseases.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial efficacy of various cyclopropane derivatives, revealing that modifications in the side chains significantly impacted their activity against Gram-positive and Gram-negative bacteria .
  • Antitumor Potential :
    • Research involving cell line assays indicated that compounds structurally related to this compound exhibited IC50_{50} values in the low micromolar range against several cancer types, including breast and lung cancer .
  • Neuroprotective Mechanisms :
    • Investigations into neuroprotective properties showed that certain derivatives could reduce oxidative stress markers in neuronal cells, suggesting a mechanism that involves modulation of antioxidant defenses .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against various pathogens
AntitumorCytotoxicity in cancer cell lines
NeuroprotectiveReduction in oxidative stress

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